
N-(4-chloro-2-fluorophenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-methoxyphenyl)urea, commonly known as CFMU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CFMU is a urea derivative that has been found to exhibit potent antitumor activity against various cancer cell lines.
Mechanism of Action
The exact mechanism of action of CFMU is not fully understood. However, it has been proposed that CFMU targets the microtubule network in cancer cells, leading to the disruption of cell division and the induction of apoptosis. CFMU has also been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CFMU has been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective chemotherapeutic agent. CFMU has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
CFMU has several advantages for lab experiments, including its high potency and low toxicity towards normal cells. CFMU can be easily synthesized in large quantities, making it a cost-effective option for research studies. However, CFMU has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for CFMU research, including the development of novel analogs with improved potency and selectivity towards cancer cells. Further studies are also needed to elucidate the exact mechanism of action of CFMU and its potential for combination therapy with other chemotherapeutic agents. Additionally, the development of drug delivery systems for CFMU may enhance its efficacy and reduce its toxicity towards normal cells.
Synthesis Methods
The synthesis of CFMU involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of CFMU has been optimized to yield high purity and high yield.
Scientific Research Applications
CFMU has been extensively studied for its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. CFMU has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. CFMU has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-11-5-3-10(4-6-11)17-14(19)18-13-7-2-9(15)8-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMMPUUXSRCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5433475.png)
![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)
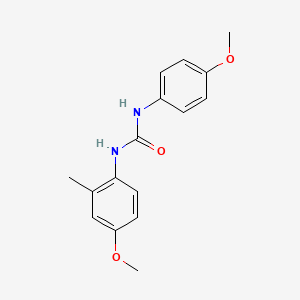
![1'-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4'-bipiperidin-3-ol](/img/structure/B5433501.png)
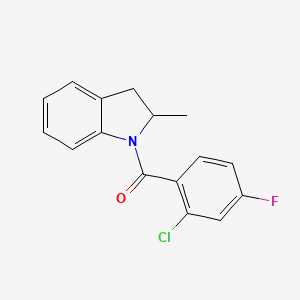
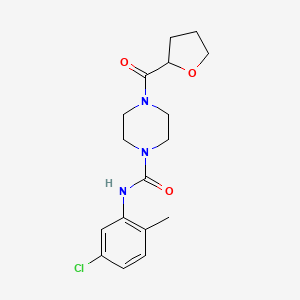
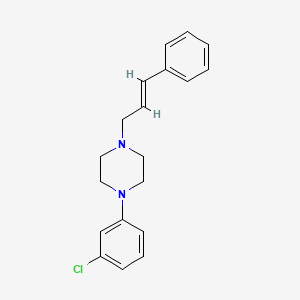
![(1S*,6R*)-9-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5433530.png)
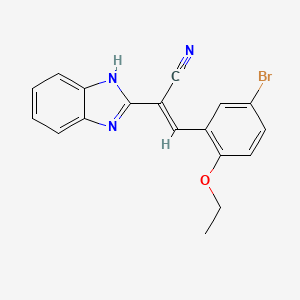
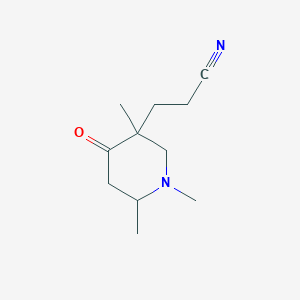
![1-[2-(2-chloro-4-fluorophenyl)-1H-imidazol-1-yl]butan-2-ol](/img/structure/B5433566.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5433574.png)
![N-cyclopropyl-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5433582.png)
![methyl 2-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5433585.png)